

An In-Depth Technical Guide to the Chemical Properties of Bis(phenylethynyl)dimethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(phenylethynyl)dimethylsilane*

Cat. No.: B1366817

[Get Quote](#)

Introduction: A Versatile Building Block in Materials Science

Bis(phenylethynyl)dimethylsilane is an organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two phenylethynyl groups.^[1] This unique structure, combining the flexibility and thermal stability associated with siloxanes with the rigidity and electronic properties of aromatic acetylenic units, makes it a highly valuable monomer and intermediate in the synthesis of advanced materials.^{[1][2]} Its applications span high-performance polymers, organic electronics, and specialty coatings, where it imparts enhanced thermal stability, mechanical strength, and desirable electronic characteristics.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, reactivity, and the analytical techniques used for its characterization, aimed at researchers and professionals in materials science and drug development.

Molecular Structure and Physicochemical Properties

The core of **Bis(phenylethynyl)dimethylsilane**'s utility lies in its well-defined molecular architecture. The linear phenylethynyl groups provide a rigid scaffold, while the dimethylsilyl unit introduces flexibility and solubility in common organic solvents.^[1]

Core Molecular Attributes

Property	Value	Source(s)
CAS Number	2170-08-3	[2] [3] [4]
Molecular Formula	C ₁₈ H ₁₆ Si	[2] [3] [5]
Molecular Weight	260.41 g/mol	[2] [3] [5]
Appearance	White to light yellow powder or crystal	[3] [4]
Melting Point	78 - 83 °C	[2] [4]
Boiling Point	177 °C at 3 mmHg	[2]
Solubility	Soluble in organic solvents	[1]

Structural Diagram

The following diagram illustrates the molecular structure of

Bis(phenylethynyl)dimethylsilane.

Caption: Molecular structure of **Bis(phenylethynyl)dimethylsilane**.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of **Bis(phenylethynyl)dimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation.

- ¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the methyl protons on the silicon atom and the aromatic protons of the phenyl groups.[\[6\]](#)
- ¹³C NMR (in CDCl₃): The carbon spectrum is particularly informative, showing distinct signals for the methyl carbons, the aromatic carbons, and the characteristic acetylenic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The presence of the alkyne and aromatic moieties gives rise to characteristic absorption bands. A prominent feature is the C≡C stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of **Bis(phenylethynyl)dimethylsilane** can be investigated using UV-Vis spectroscopy. The conjugated system of the phenylethynyl groups results in strong absorption in the ultraviolet region. A reported maximum absorption (λ_{max}) is observed at 249 nm in cyclohexane.^[4]

Reactivity and Applications in Synthesis

The chemical versatility of **Bis(phenylethynyl)dimethylsilane** stems from the reactivity of its phenylethynyl groups, which can participate in a variety of chemical transformations.^[1]

Polymerization and Cross-Linking

The terminal alkyne functionalities serve as reactive sites for polymerization and cross-linking reactions.^{[1][2]} This property is extensively utilized in the development of high-performance polymers with enhanced thermal stability and mechanical properties, crucial for applications in the aerospace and electronics industries.^[2] The incorporation of the siloxane structure can improve the melt processability of oligoimides, and the thermal stability of the resulting polyimides can be significantly enhanced through high-temperature postcuring due to the oxidative cross-linking of the siloxane and phenylethynyl groups.^{[7][8]}

Sonogashira Coupling

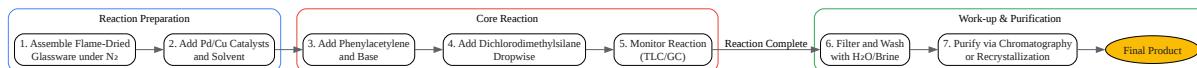
The phenylethynyl groups can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.^{[9][10]} This allows for the synthesis of more complex and extended π -conjugated systems for applications in organic electronics.

Hydrosilylation

The carbon-carbon triple bonds can undergo hydrosilylation reactions, providing a pathway to new organosilicon materials with tailored properties.

Click Chemistry

The terminal alkynes are suitable substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile construction of complex molecular architectures.


Experimental Protocol: Synthesis via Sonogashira Coupling

The synthesis of **Bis(phenylethynyl)dimethylsilane** is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between dichlorodimethylsilane and phenylacetylene.

Step-by-Step Methodology

- Reaction Setup: A flame-dried reaction flask is charged with a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a suitable solvent such as toluene or THF.
- Reagent Addition: Phenylacetylene and a base (e.g., triethylamine or diisopropylamine) are added to the reaction mixture.
- Substrate Introduction: Dichlorodimethylsilane is added dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated ammonium salt. The filtrate is then washed with water and brine.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure **Bis(phenylethynyl)dimethylsilane**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Bis(phenylethynyl)dimethylsilane**.

Thermal Properties and Stability

Bis(phenylethynyl)dimethylsilane exhibits good thermal stability, a property that is imparted to the polymers derived from it.[2] The phenylethynyl groups can undergo thermal cross-linking at elevated temperatures, leading to the formation of a highly stable, cross-linked network. This process is crucial for the performance of these materials in high-temperature applications.

Photophysical Properties

The photophysical properties of molecules containing the phenylethynyl moiety are of significant interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][11] While detailed photophysical data for **Bis(phenylethynyl)dimethylsilane** itself is not extensively reported in the provided search results, related compounds like 9,10-Bis(phenylethynyl)anthracene are known for their strong fluorescence.[12][13] The investigation of the absorption and emission properties of **Bis(phenylethynyl)dimethylsilane** and its derivatives is a promising area for research in the field of organic electronics.[9]

Conclusion

Bis(phenylethynyl)dimethylsilane is a compound of significant academic and industrial interest due to its unique combination of properties. Its robust thermal stability, processability, and versatile reactivity make it an invaluable component in the design and synthesis of next-generation materials. For researchers and developers, a thorough understanding of its chemical properties is paramount to unlocking its full potential in a wide array of applications, from advanced composites to novel electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dimethylbis(phenylethynyl)silane | CymitQuimica [cymitquimica.com]
- 4. BIS(PHENYLETHYNYL)DIMETHYLSILANE | 2170-08-3 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties [beilstein-journals.org]
- 11. Bis(phenylethynyl)arene Linkers in Tetracationic Bis-triarylborane Chromophores Control Fluorimetric and Raman Sensing of Various DNAs and RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9,10-Bis(phenylethynyl)anthracene | C₃₀H₁₈ | CID 82338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Bis(phenylethynyl)dimethylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366817#what-are-the-chemical-properties-of-bis-phenylethynyl-dimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com